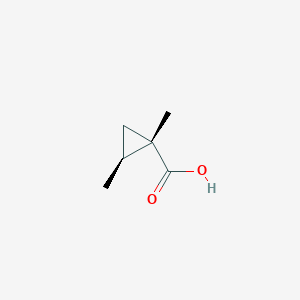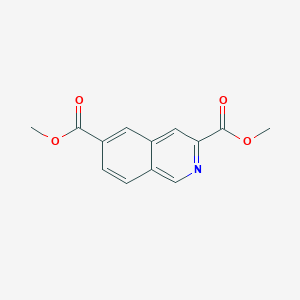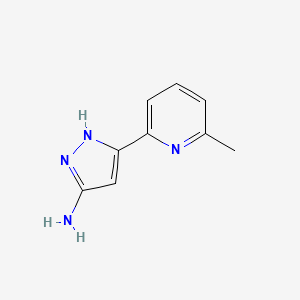![molecular formula C17H14ClNO B13592088 N-[(1-benzofuran-2-yl)methyl]-3-ethynylanilinehydrochloride](/img/structure/B13592088.png)
N-[(1-benzofuran-2-yl)methyl]-3-ethynylanilinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-benzofuran-2-yl)methyl]-3-ethynylanilinehydrochloride is a synthetic organic compound that features a benzofuran ring, an ethynyl group, and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzofuran-2-yl)methyl]-3-ethynylanilinehydrochloride typically involves multiple steps, starting with the formation of the benzofuran ring. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the palladium-catalyzed coupling of an aryl halide with an acetylene . The final step involves the formation of the aniline moiety, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-[(1-benzofuran-2-yl)methyl]-3-ethynylanilinehydrochloride undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The nitro group on the aniline moiety can be reduced to an amine.
Substitution: The ethynyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
N-[(1-benzofuran-2-yl)methyl]-3-ethynylanilinehydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the benzofuran moiety.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action of N-[(1-benzofuran-2-yl)methyl]-3-ethynylanilinehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The benzofuran ring can interact with various biological targets, leading to the inhibition of specific pathways. For example, it has been shown to induce pro-oxidative effects, increasing reactive oxygen species in cancer cells. This interaction can lead to cell death and inhibition of cancer cell proliferation.
Comparación Con Compuestos Similares
N-[(1-benzofuran-2-yl)methyl]-3-ethynylanilinehydrochloride can be compared with other benzofuran derivatives:
Psoralen: Used in the treatment of skin diseases such as psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications in dermatology.
Angelicin: Known for its antimicrobial properties.
These compounds share the benzofuran core structure but differ in their functional groups, leading to variations in their biological activities and applications.
Propiedades
Fórmula molecular |
C17H14ClNO |
|---|---|
Peso molecular |
283.7 g/mol |
Nombre IUPAC |
N-(1-benzofuran-2-ylmethyl)-3-ethynylaniline;hydrochloride |
InChI |
InChI=1S/C17H13NO.ClH/c1-2-13-6-5-8-15(10-13)18-12-16-11-14-7-3-4-9-17(14)19-16;/h1,3-11,18H,12H2;1H |
Clave InChI |
PMMRWLWURFRHNZ-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=CC=C1)NCC2=CC3=CC=CC=C3O2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


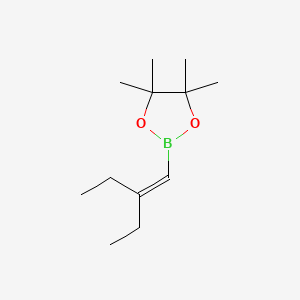
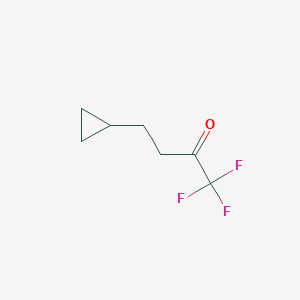

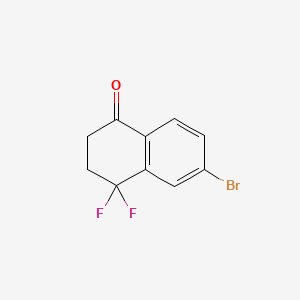

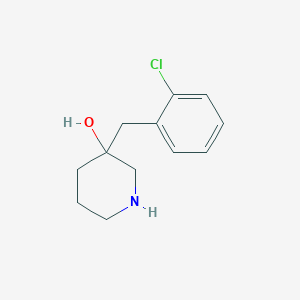
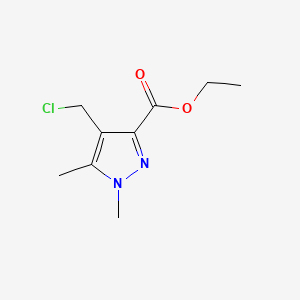
![2-[3-Chloro-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13592061.png)



